molecular formula C20H25NO2S B2901085 4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide CAS No. 1203052-47-4

4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide

Cat. No.: B2901085
CAS No.: 1203052-47-4
M. Wt: 343.49
InChI Key: FWSIQEKYYLYGAN-UHFFFAOYSA-N
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Description

4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core with a propyl group, a thiophene ring, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzamides

Mechanism of Action

The mechanism of action of 4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the tetrahydropyran moiety can form hydrogen bonds with polar residues . This dual interaction can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide apart is the combination of the tetrahydropyran and thiophene moieties with the benzamide core. This unique structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and other fields .

Properties

IUPAC Name

4-propyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S/c1-2-4-16-6-8-17(9-7-16)19(22)21-15-20(10-12-23-13-11-20)18-5-3-14-24-18/h3,5-9,14H,2,4,10-13,15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSIQEKYYLYGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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